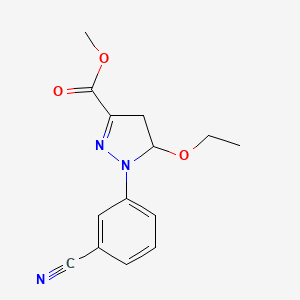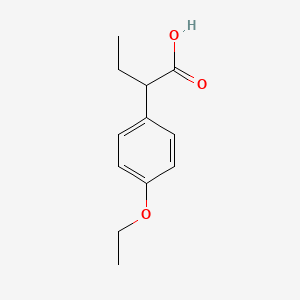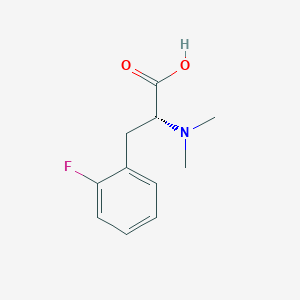
(R)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines. It features a furan ring substituted with two methyl groups and an ethanamine side chain. This compound’s stereochemistry is denoted by the ®-configuration, indicating the spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Methylation: The furan ring is then methylated at the 2 and 5 positions using methylating agents like methyl iodide in the presence of a base.
Amination: The ethanamine side chain is introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by an amine group.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the amine group is oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the compound to reduce the furan ring or the amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the amine group are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may yield a fully saturated amine.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used in studies to understand its interaction with biological molecules.
Medicine
Drug Development: It may be explored for its potential pharmacological properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as its use in drug development or biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine: The enantiomer of the compound with (S)-configuration.
1-(2,5-Dimethylfuran-3-yl)ethan-1-amine: The racemic mixture of both enantiomers.
1-(2,5-Dimethylfuran-3-yl)ethanol: A similar compound with an alcohol group instead of an amine group.
Uniqueness
The ®-configuration of ®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine may impart unique stereochemical properties that influence its reactivity and interaction with other molecules, distinguishing it from its enantiomer and other similar compounds.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(1R)-1-(2,5-dimethylfuran-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NO/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m1/s1 |
Clé InChI |
MTHKKBLSINVYHP-ZCFIWIBFSA-N |
SMILES isomérique |
CC1=CC(=C(O1)C)[C@@H](C)N |
SMILES canonique |
CC1=CC(=C(O1)C)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


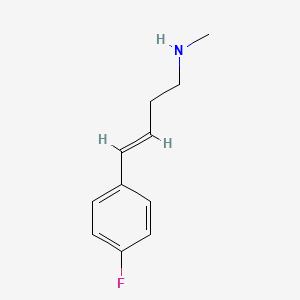
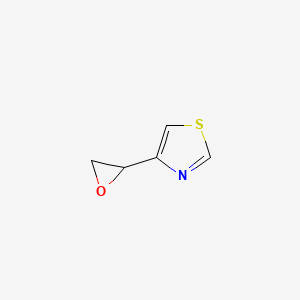

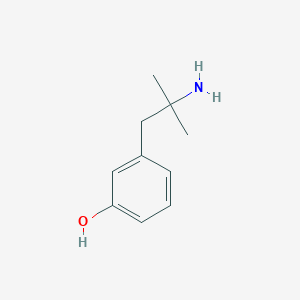
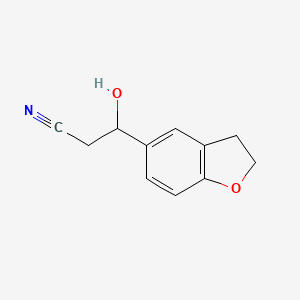


![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide](/img/structure/B13601863.png)
